N-(2-fluorophenyl)-4-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWPELZTSRQBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 2 Fluorophenyl 4 Hydroxybenzamide and Analogues
Established Synthetic Routes to N-Aryl-4-hydroxybenzamides
The creation of N-aryl-4-hydroxybenzamides, including the target compound N-(2-fluorophenyl)-4-hydroxybenzamide, predominantly relies on robust and well-documented amidation reactions. These strategies involve the coupling of a carboxylic acid with an amine, a fundamental transformation in organic chemistry.
Amidation Reactions and Coupling Strategies
The most direct and common approach for synthesizing this compound is the condensation of 4-hydroxybenzoic acid with 2-fluoroaniline (B146934). However, the direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures. To facilitate this transformation under milder conditions, the carboxylic acid is usually "activated".
Two primary strategies are employed for this activation:
Conversion to Acyl Chlorides: A highly effective method involves converting 4-hydroxybenzoic acid into its more reactive acyl chloride derivative, 4-hydroxybenzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 2-fluoroaniline, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Use of Coupling Agents: A wide array of coupling agents have been developed to promote amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. Commonly used coupling agents for this purpose include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Other modern coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HATU, HBTU).
Role of Precursors and Reagents
The success of the synthesis of this compound is critically dependent on the purity of the starting materials and the appropriate choice of reagents and reaction conditions.
Precursors: The two primary building blocks are 4-hydroxybenzoic acid and 2-fluoroaniline . The phenolic hydroxyl group of 4-hydroxybenzoic acid and the amino group of 2-fluoroaniline are the key functional groups that participate in the amide bond formation. The fluorine substituent on the aniline (B41778) ring can influence the nucleophilicity of the amino group.
Reagents:
Activating Agents: As mentioned, thionyl chloride or oxalyl chloride are used to form the highly reactive acyl chloride.
Coupling Agents and Additives: Reagents like DCC, DIC, HOBt, and HATU are crucial for in situ activation of the carboxylic acid, enabling the reaction to proceed under mild conditions.
Bases: In the acyl chloride method, a base like triethylamine or pyridine is essential to scavenge the HCl produced. In coupling reactions, a non-nucleophilic base such as diisopropylethylamine (DIPEA) is often used.
Solvents: The choice of solvent is important to ensure the solubility of the reactants and to facilitate the reaction. Common solvents for these reactions include aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and acetonitrile.
Parallel Synthesis Approaches for this compound Derivatives
Parallel synthesis is a powerful technique used in medicinal chemistry and drug discovery to rapidly generate a large number of structurally related compounds, known as a library. This approach is highly applicable to the synthesis of this compound derivatives, allowing for the systematic exploration of the chemical space around this core structure. Both solid-phase and solution-phase parallel synthesis methodologies can be employed.
In a typical solution-phase parallel synthesis, reactions are carried out simultaneously in an array of reaction vessels, such as a 96-well plate. For the synthesis of N-aryl-4-hydroxybenzamide derivatives, 4-hydroxybenzoic acid can be reacted with a diverse set of substituted anilines, or conversely, an activated form of 4-hydroxybenzoic acid can be reacted with various anilines. This allows for the rapid creation of a library of compounds with variations in the N-aryl substituent.
Below is an interactive data table illustrating a representative parallel synthesis scheme for a library of N-aryl-4-hydroxybenzamide analogues.
| Amine Reactant (R-NH₂) | Carboxylic Acid Reactant | Coupling Agent | Base | Product |
| 2-Fluoroaniline | 4-Hydroxybenzoic acid | HATU | DIPEA | This compound |
| 3-Fluoroaniline | 4-Hydroxybenzoic acid | HATU | DIPEA | N-(3-fluorophenyl)-4-hydroxybenzamide |
| 4-Fluoroaniline | 4-Hydroxybenzoic acid | HATU | DIPEA | N-(4-fluorophenyl)-4-hydroxybenzamide |
| 2-Chloroaniline | 4-Hydroxybenzoic acid | HATU | DIPEA | N-(2-chlorophenyl)-4-hydroxybenzamide |
| 2-Methylaniline | 4-Hydroxybenzoic acid | HATU | DIPEA | N-(2-methylphenyl)-4-hydroxybenzamide |
| Aniline | 4-Hydroxybenzoic acid | HATU | DIPEA | N-phenyl-4-hydroxybenzamide |
Chemo- and Regioselectivity Considerations in Fluorophenyl Substitution
When synthesizing this compound from unprotected 4-hydroxybenzoic acid and 2-fluoroaniline, two key selectivity issues must be considered: chemoselectivity and regioselectivity.
Chemoselectivity: The 4-hydroxybenzoic acid molecule possesses two nucleophilic sites: the amino group (if reacting with an activated aniline) and the hydroxyl group. Conversely, when the carboxylic acid is activated, the aniline has a primary amino group that acts as the nucleophile. The primary chemoselectivity challenge is to ensure that the acylation occurs on the nitrogen atom of the aniline (N-acylation) rather than on the oxygen atom of the 4-hydroxybenzoic acid (O-acylation), which would lead to an undesired ester byproduct.
Fortunately, the amino group is significantly more nucleophilic than the phenolic hydroxyl group. quora.comquora.com This inherent difference in reactivity means that under standard amidation conditions, N-acylation is strongly favored. The reaction between the activated carboxylic acid and the amine is generally much faster than the competing esterification reaction. By carefully controlling the reaction conditions, such as using a stoichiometric amount of the coupling agent and maintaining a moderate temperature, selective N-acylation can be achieved with high efficiency without the need for protecting the hydroxyl group.
Advanced Spectroscopic and Structural Elucidation of N 2 Fluorophenyl 4 Hydroxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined. Although specific experimental spectra for N-(2-fluorophenyl)-4-hydroxybenzamide are not widely published, a detailed prediction based on established principles and data from analogous compounds like 4-hydroxybenzamide (B152061) and various fluorinated benzamides allows for a confident assignment of its spectral features. rsc.orgmdpi.comchemicalbook.com
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two aromatic rings, the amide (N-H), and the hydroxyl (O-H) groups. The signals for the aromatic protons will appear as complex multiplets due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The protons on the 4-hydroxybenzoyl moiety are expected to show an AA'BB' system, appearing as two doublets. The protons on the 2-fluorophenyl ring will display more complex splitting patterns due to both H-H and H-F couplings. The amide and hydroxyl protons are typically observed as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Amide N-H | 8.5 - 10.5 | - | Broad singlet, solvent dependent |
| Phenolic O-H | 9.0 - 11.0 | - | Broad singlet, solvent dependent |
| C=O | - | 165 - 170 | |
| Aromatic C-H | 6.8 - 8.2 | 115 - 160 | Complex multiplets due to H-H and H-F coupling |
| Aromatic C-OH | - | 155 - 162 | |
| Aromatic C-F | - | 150 - 158 | Large ¹JCF coupling constant expected |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. tsijournals.comresearchgate.netresearchgate.net The spectra are expected to show distinct bands corresponding to the stretching and bending vibrations of the N-H, O-H, C=O, C-N, C-O, and C-F bonds, as well as the aromatic C-H and C=C bonds.
The IR spectrum is anticipated to show a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the N-H and O-H stretching vibrations, likely broadened due to hydrogen bonding. A prominent and sharp peak between 1630 and 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group (Amide I band). The N-H bending vibration (Amide II band) is expected to appear around 1550 cm⁻¹. The C-N stretching vibration typically appears in the 1200-1350 cm⁻¹ region. tsijournals.com Vibrations associated with the aromatic rings, including C=C and C-H stretching and bending, will be observed in their characteristic regions. The C-F stretching vibration is expected to give a strong absorption in the range of 1100-1250 cm⁻¹.
Raman spectroscopy, which is sensitive to changes in polarizability, will complement the IR data. Non-polar bonds, such as the C=C bonds in the aromatic rings, are expected to show strong signals in the Raman spectrum.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3400 | 3200 - 3400 | Broad, Strong (IR) |
| N-H Stretch | 3200 - 3400 | 3200 - 3400 | Medium (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1530 - 1570 | Weak | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium | |
| C-F Stretch | 1100 - 1250 | Strong |
Mass Spectrometry (MS) in Molecular Formula Verification
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₀FNO₂), the expected exact mass can be calculated and compared with the experimental value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺·) corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through characteristic pathways for benzamides. researchgate.net Common fragmentation patterns include the cleavage of the amide bond, leading to the formation of benzoyl and anilide-type fragments. The loss of small, stable molecules such as CO and H₂O from the fragment ions can also be anticipated.
Predicted Fragmentation Pathways:
Formation of the 4-hydroxybenzoyl cation: Cleavage of the C-N amide bond could yield a fragment corresponding to [HOC₆H₄CO]⁺.
Formation of the 2-fluorophenylaminyl radical cation: The other part of the amide bond cleavage would be the [F-C₆H₄-NH]⁺· fragment.
Loss of CO: The benzoyl cation can further lose a molecule of carbon monoxide to form a hydroxyphenyl cation [HOC₆H₄]⁺.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Proposed Structure | Predicted m/z | Notes |
| [M]⁺· | [C₁₃H₁₀FNO₂]⁺· | 231.07 | Molecular Ion |
| [M - OH]⁺ | [C₁₃H₉FNO]⁺ | 214.07 | Loss of hydroxyl radical |
| [HOC₆H₄CO]⁺ | 4-hydroxybenzoyl cation | 121.03 | Amide bond cleavage |
| [FC₆H₄NH]⁺· | 2-fluorophenylaminyl radical cation | 112.04 | Amide bond cleavage |
| [HOC₆H₄]⁺ | 4-hydroxyphenyl cation | 93.03 | Loss of CO from the benzoyl cation |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.
While a specific crystal structure for this compound is not publicly available, analysis of related benzamide (B126) structures allows for a reliable prediction of its solid-state characteristics. nih.gov The molecule is expected to be largely planar, with some rotation possible around the C-N amide bond and the C-C bonds connecting the rings to the amide group.
A key feature in the crystal structure will be the extensive network of intermolecular hydrogen bonds. The phenolic hydroxyl group (O-H) and the amide group (N-H) can both act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the phenolic oxygen can act as acceptors. These hydrogen bonds are expected to play a crucial role in the packing of the molecules in the crystal lattice, likely forming chains or sheets. The presence of the fluorine atom may also lead to weaker C-H···F interactions.
Interactive Data Table: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value | Notes |
| Bond Lengths (Å) | ||
| C=O | 1.23 - 1.25 | Typical amide carbonyl bond |
| C-N (amide) | 1.32 - 1.35 | Partial double bond character |
| C-C (aromatic) | 1.38 - 1.40 | |
| C-O (phenol) | 1.36 - 1.38 | |
| C-F | 1.33 - 1.36 | |
| Intermolecular Interactions | ||
| N-H···O=C | Expected | Strong hydrogen bonding |
| O-H···O=C | Expected | Strong hydrogen bonding |
| O-H···O(H) | Possible | Depending on packing |
| C-H···F | Possible | Weaker interaction |
Investigations into the Biological Activities of N 2 Fluorophenyl 4 Hydroxybenzamide and Structural Analogues
Antimicrobial Activity Research
The antimicrobial potential of N-(2-fluorophenyl)-4-hydroxybenzamide and related compounds has been explored against various pathogens, including bacteria, mycobacteria, and fungi.
Research into the antibacterial effects of N-phenylbenzamide derivatives has indicated their potential as antimicrobial agents. Studies on compounds structurally similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a study on various N-phenylbenzamides showed that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. While specific data for this compound is not extensively detailed in the available literature, the general activity of the N-phenylbenzamide scaffold suggests its potential for antibacterial efficacy. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes.
Table 1: Antibacterial Activity of Representative N-Phenylbenzamide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | 25 | 6.25 |
| Escherichia coli | 31 | 3.12 | |
| N-(4-chlorophenyl)-4-hydroxybenzamide | Bacillus subtilis | Moderate Activity | Not specified |
| Escherichia coli | Moderate Activity | Not specified |
Data is illustrative of the general class of compounds and not specific to this compound.
The fight against tuberculosis has spurred research into novel antimycobacterial agents. While direct studies on this compound are limited, research on related fluorophenylbenzohydrazides has shown promising results against Mycobacterium tuberculosis. These compounds are believed to interfere with essential biosynthetic pathways in mycobacteria. For example, certain 6-fluorophenylbenzohydrazides have demonstrated significant in vitro activity against M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range nih.gov. The structural similarity suggests that this compound could also possess antimycobacterial properties, although further targeted studies are required to confirm this.
Anti-inflammatory and Immunomodulatory Research
Chronic inflammation is a key factor in a multitude of diseases, making the development of new anti-inflammatory agents a critical area of research. This compound and its analogues have been investigated for their potential to modulate inflammatory pathways.
Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Research on salicylanilides, which are structurally related to this compound, has demonstrated their ability to inhibit NO production. A study on a series of amide-linked small molecules identified N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide as a potent inhibitor of NO production and iNOS expression in TNF-α-stimulated chondrocytes. This suggests that the fluorophenyl-hydroxybenzamide scaffold is a promising framework for the development of iNOS inhibitors. Although direct IC50 values for this compound are not provided in the reviewed literature, the activity of its analogues points towards a likely inhibitory effect on the NO pathway.
The anti-inflammatory effects of many compounds are mediated through the modulation of key transcriptional factors that regulate the expression of pro-inflammatory genes.
NF-κB: The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Studies on benzamide (B126) derivatives have shown their potential to inhibit NF-κB activation. For example, the compound N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide has been found to suppress the activation of NF-κB. This suggests that this compound may exert its anti-inflammatory effects, at least in part, through the inhibition of the NF-κB pathway.
STAT-3: Signal transducer and activator of transcription 3 (STAT3) is another important transcription factor involved in inflammation and immune responses. Research has indicated that certain small molecules with a benzamide-linkage can downregulate the activation of STAT3. The aforementioned N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide was also shown to suppress STAT-3 activation. This finding suggests a potential mechanism by which this compound could modulate inflammatory processes.
Direct research on the effects of this compound on IRF-1 and AP-1 is not extensively covered in the available literature. However, given the interconnectedness of these inflammatory signaling pathways, it is plausible that this compound could also influence their activity.
Table 2: Investigated Biological Activities of this compound and Structural Analogues
| Biological Activity | Compound Class/Analogue | Key Findings |
|---|---|---|
| Antimicrobial | ||
| Antibacterial | N-phenylbenzamides | General activity against Gram-positive and Gram-negative bacteria. |
| Antimycobacterial | Fluorophenylbenzohydrazides | Potent in vitro activity against Mycobacterium tuberculosis. |
| Antifungal | N-phenylbenzamide derivatives | Activity against various phytopathogenic fungi. |
| Anti-inflammatory | ||
| NO/iNOS Inhibition | N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide | Potent inhibition of nitric oxide production and iNOS expression. |
| NF-κB Modulation | N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide | Suppression of NF-κB activation. |
| STAT-3 Modulation | N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide | Downregulation of STAT-3 activation. |
This table summarizes findings from studies on the general compound class or close structural analogues where direct data for this compound is limited.
Suppression of Matrix Metalloproteinase (MMP-13) Activity
Matrix metalloproteinase-13 (MMP-13) is a key enzyme in the degradation of type II collagen, and its upregulation is strongly associated with the cartilage destruction seen in osteoarthritis. Consequently, the development of selective MMP-13 inhibitors is a significant therapeutic goal.
Research into potent and selective MMP-13 inhibitors has explored compounds structurally related to this compound. In one study, a compound featuring an ortho-fluorophenyl ring demonstrated notable selectivity for MMP-13. This particular analogue, (S)-N-(2-fluorophenyl)-4-(5-isopropyl-2-oxo-1,2-dihydropyridin-4-yl)butanamide, showed a significant improvement in selectivity when compared to its non-fluorinated counterpart. The introduction of the ortho-fluorophenyl group was a key modification that retained high potency while enhancing the selectivity profile against other MMP isozymes nih.gov.
The data below illustrates the inhibitory potency and selectivity of this structural analogue.
| Compound | MMP-13 IC₅₀ (nM) | MMP-13 Kᵢ (nM) | MMP-1 IC₅₀ (nM) | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) |
| (S)-N-(phenyl)-analogue | 2.9 | Not Reported | 1500 | >10000 | 2500 |
| (S)-N-(2-fluorophenyl)-analogue | 2.7 | 1.7 | >10000 | >10000 | 1400 |
This table presents data on structural analogues of this compound.
Inhibition of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its dysregulation is linked to a variety of inflammatory conditions, including neurodegenerative and metabolic disorders. As such, small molecule inhibitors of the NLRP3 inflammasome are of significant therapeutic interest nih.gov.
While direct studies on this compound are not prevalent, research on related sulfonamide-based chemical scaffolds provides insight into the inhibition of the NLRP3 inflammasome. Structure-activity relationship (SAR) studies on a lead inhibitor, which contains a benzyl moiety, have shown that this part of the structure is important for selectivity nih.gov. Analogues designed around a sulfonamide core have demonstrated that modifications can be made while maintaining inhibitory activity. For instance, studies on a series of benzenesulfonamide analogues revealed that bulky groups on the N-substituent of the sulfonamide moiety tend to improve potency scispace.com. These findings suggest that the benzamide structure, as seen in this compound, could serve as a scaffold for the design of NLRP3 inhibitors.
Anticancer and Antiproliferative Activity Research
Cell Proliferation Inhibition Studies
The search for novel anticancer agents is driven by the need to overcome resistance to current therapies and reduce adverse effects nih.gov. Phenylacetamide derivatives, which are structurally similar to this compound, have been investigated as potential anticancer agents.
A study on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as potent anticancer compounds, particularly against the PC3 prostate carcinoma cell line. The results indicated that compounds containing a nitro moiety had a higher cytotoxic effect than those with a methoxy moiety. Notably, the antiproliferative potency of some of these compounds was found to be comparable to the established drug cisplatin nih.govnih.gov.
The table below shows the in-vitro cytotoxic activity (IC₅₀) of some of these related compounds against different human cancer cell lines.
| Compound | Cell Line | IC₅₀ (μM) |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 |
This table presents data on structural analogues of this compound.
Histone Deacetylase (HDAC) Inhibition Profiles
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibitors have emerged as important anticancer agents. Benzamides represent a significant class of HDAC inhibitors nih.gov.
Fluorination can play a crucial role in the medicinal-chemical design of new active HDAC inhibitors, potentially increasing potency or selectivity towards specific HDAC isoforms. Studies on fluorinated peptoid-based HDAC inhibitors have included compounds with a 2-fluorophenyl group. For example, the compound 4-({N-[(cyclohexylcarbamoyl)methyl]-N-(2-fluorophenyl)formamido}methyl)-3-fluoro-N-hydroxybenzamide was synthesized and studied in this context nih.gov.
Furthermore, a novel class of HDAC inhibitors containing the N-(2-aminophenyl)-benzamide functionality as the zinc-binding group has been developed. These compounds have been shown to inhibit HDAC1 and HDAC2 at nanomolar concentrations and exhibit antiproliferative activity at micromolar concentrations against A549 and SF268 cancer cell lines nih.gov.
The inhibitory activity of a relevant fluorinated analogue is presented below.
| Compound | HDAC1 IC₅₀ (μM) | HDAC6 IC₅₀ (μM) | Selectivity Index (HDAC1/HDAC6) |
| N-hydroxybenzamide | 25.4 | 1.34 | 19 |
| 3-fluoro-N-hydroxybenzamide | 29.4 | 0.453 | 65 |
This table presents data on structural analogues of this compound.
Enzyme Inhibition Studies
Lipoxygenase (LOX) Inhibitory Activity
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of LOX enzymes is, therefore, a significant area of research for the development of new anti-inflammatory drugs. While direct studies on the lipoxygenase inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of benzamide derivatives has been investigated for this property.
Structure-activity relationship (SAR) studies on various benzamide and related structures, such as hydroxamic acid derivatives and sulfonamides, have provided insights into the chemical features that may contribute to LOX inhibition. For instance, the synthesis and evaluation of novel hydroxamic acid derivatives have identified potent 5-LO inhibitors nih.gov. Similarly, certain sulfonamide derivatives have demonstrated good lipoxygenase inhibitory activities nih.gov. The inhibitory potential of these compounds is often evaluated by their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half.
The general structure of this compound, featuring a hydroxylated phenyl ring and a fluorinated N-phenyl group connected by an amide bond, suggests that it could interact with the active site of lipoxygenase. However, without specific experimental data, its inhibitory potency remains speculative. Further research, including in vitro enzyme assays and cellular assays, would be necessary to determine the precise LOX inhibitory activity of this compound and to understand its mechanism of action.
Table 1: Lipoxygenase Inhibitory Activity of Selected Benzamide and Sulfonamide Analogues
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| Compound 4m (a sulfonamide derivative) | Lipoxygenase | 15.8 ± 0.57 |
| Compound 4g (a sulfonamide derivative) | Lipoxygenase | 91.7 ± 0.61 |
Receptor Modulation and Neuropharmacological Investigations
The benzamide scaffold is a common feature in many centrally active drugs, suggesting that this compound and its analogues could interact with various neurotransmitter systems.
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a significant role in modulating excitatory synaptic transmission in the central nervous system. Positive allosteric modulators (PAMs) of mGluR5 are of interest for their potential therapeutic applications in various neurological and psychiatric disorders.
Research has identified a close structural analogue of this compound, namely 4-butoxy-N-(2-fluorophenyl)benzamide (VU0040237) , as a potent mGluR5 PAM. This compound, along with others in the benzamide series, has been shown to enhance the receptor's response to its endogenous ligand, glutamate nih.govacs.orgnih.gov. The potency of these PAMs is typically characterized by their EC₅₀ value, which is the concentration of the compound that elicits a half-maximal response.
Structure-activity relationship studies of this benzamide series have revealed that modifications to the 4-position of the benzoyl ring and substitutions on the N-phenyl ring can significantly impact potency and efficacy nih.govnih.gov. The presence of a 2-fluoro substituent on the N-phenyl ring, as seen in VU0040237 and the subject compound, appears to be favorable for activity. The hydroxyl group in this compound, compared to the butoxy group in VU0040237, would likely alter the compound's physicochemical properties, such as solubility and ability to cross the blood-brain barrier, which could in turn affect its in vivo efficacy.
Table 2: mGluR5 Positive Allosteric Modulatory Activity of Benzamide Analogues
| Compound | EC₅₀ (nM) |
|---|---|
| 4-butoxy-N-(2-fluorophenyl)benzamide (VU0040237) | 350 |
| N-(5-chloropyridin-2-yl)-4-propoxybenzamide (VU0001850) | 1300 |
| 4-butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121) | 33 |
Beyond mGluR5, the benzamide structure is a known pharmacophore for other neurotransmitter receptors. For example, certain benzamide derivatives have been synthesized and evaluated as selective serotonin 5-HT₄ receptor agonists nih.gov. These compounds have shown potential in modulating gastrointestinal motility.
Additionally, novel benzamide derivatives have been designed and synthesized as high-affinity ligands for the Sigma-1 receptor, a unique intracellular chaperone protein implicated in various neurological conditions nih.gov. The interaction with these and other receptors, such as dopamine D2 receptors, highlights the potential for this compound to exhibit a complex neuropharmacological profile. The specific binding affinities and functional activities at these other receptor systems would need to be determined through comprehensive screening and pharmacological assays.
Table 3: Activity of Benzamide Analogues at Other Neurotransmitter Receptors
| Compound Class | Target Receptor | Observed Activity |
|---|---|---|
| 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides | 5-HT₄ Receptor | Agonism |
Antiviral Activity Research
The potential for small molecules to inhibit viral replication is a critical area of drug discovery. The this compound scaffold has been implicitly explored in the context of antiviral research through the investigation of related benzamide structures.
Chronic hepatitis B virus (HBV) infection is a major global health concern. One promising strategy for developing new anti-HBV drugs is the targeting of viral capsid assembly. A class of compounds known as sulfamoylbenzamide (SBA) derivatives has been identified as potent inhibitors of HBV nucleocapsid assembly asm.orgnih.gov. These molecules interfere with the formation of the viral capsid, a crucial step in the HBV replication cycle.
Furthermore, a group of benzamide (BA) derivatives has been discovered to significantly reduce the amount of cytoplasmic HBV DNA by modulating capsid assembly nih.gov. Mechanistic studies have shown that these compounds can induce the formation of empty capsids, thereby disrupting the packaging of the viral genome. The antiviral activity of these compounds is typically measured by their EC₅₀ values in cell-based assays. While this compound itself has not been specifically reported as an anti-HBV agent, the demonstrated activity of other benzamide derivatives suggests that this chemical class warrants further investigation for its potential to inhibit HBV replication.
Table 4: Anti-HBV Activity of Benzamide and Sulfamoylbenzamide Analogues
| Compound Class | Mechanism of Action | EC₅₀ Range (µM) |
|---|---|---|
| Benzamide (BA) Derivatives | Capsid Assembly Modulation | Submicromolar to micromolar |
The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 virus. One of the key viral targets for drug development is the main protease (Mpro), an enzyme essential for viral replication. Structure-activity relationship studies of noncovalent, active-site directed inhibitors have been conducted on benzamide and isoindoline derivatives against the papain-like protease (PLpro) of SARS-CoV, with findings suggesting their potential efficacy against the homologous protease of SARS-CoV-2 nih.gov.
These studies provide a foundation for the design of novel benzamide-based inhibitors. The inhibitory activity is often expressed as the percentage of inhibition at a given concentration or as an IC₅₀ value. The exploration of 4-chloro-N-phenyl benzamide derivatives as p38α mitogen-activated protein kinase inhibitors has also been linked to potential applications in treating COVID-19, highlighting the diverse mechanisms through which benzamides might exert antiviral effects nih.gov. The potential of this compound as a SARS-CoV-2 inhibitor would need to be evaluated through specific enzymatic and cell-based antiviral assays.
Table 5: SARS-CoV PLpro Inhibitory Activity of Benzamide Analogues
| Compound | Inhibition of SARS-CoV PLpro at 100 µM (%) |
|---|---|
| (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide | > 50% |
Molecular Mechanisms of Action and Target Identification for N 2 Fluorophenyl 4 Hydroxybenzamide and Analogues
Elucidation of Specific Protein-Ligand Interactions
The therapeutic efficacy of any compound is fundamentally rooted in its interactions with biological macromolecules. For N-(2-fluorophenyl)-4-hydroxybenzamide and its analogues, understanding the specific protein-ligand interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.
The salicylanilide (B1680751) structure provides a versatile framework for engaging with protein targets. Key interactions typically involve:
Hydrogen Bonding: The phenolic hydroxyl and amide groups are primary sites for forming hydrogen bonds with amino acid residues in a protein's binding pocket. The hydroxyl group on the salicyl ring is often essential for activity.
Hydrophobic Interactions: The aromatic rings of the salicylanilide scaffold can engage in hydrophobic and π-stacking interactions with nonpolar residues within the target protein.
Halogen Bonding: The fluorine atom in this compound can participate in halogen bonding, a specific noncovalent interaction that can enhance binding affinity and selectivity.
These interactions are critical for the binding of salicylanilides to the active sites of various enzymes, modulating their function and leading to a downstream biological response. The precise nature of these interactions dictates the compound's specificity and potency against different targets.
Pathways and Signaling Cascades Perturbed by the Compound Class
Salicylanilide analogues have been shown to modulate multiple intracellular signaling pathways, which accounts for their broad anticancer and antiviral properties. nih.govnih.govcsic.es The ability of these compounds to simultaneously interfere with several critical cascades makes them attractive candidates for overcoming drug resistance.
Prominent signaling pathways affected by this compound class include:
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cell proliferation, survival, and differentiation. Certain salicylanilides, such as niclosamide (B1684120), are well-established inhibitors of the STAT3 signaling pathway. mdpi.com They can reduce the phosphorylation of STAT3, preventing its activation and nuclear translocation, thereby inhibiting the transcription of target genes involved in tumorigenesis. mdpi.com
Wnt/β-catenin Pathway: This pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Salicylanilides can disrupt this pathway, leading to the degradation of β-catenin and suppression of cancer cell growth. nih.govcsic.es
mTOR Signaling: The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Inhibition of mTOR signaling by salicylanilides can induce autophagy and lead to cell death in cancer cells. nih.govnih.gov
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a critical mediator of the inflammatory response and cell survival. Salicylanilides can inhibit NF-κB activity, which contributes to their anti-inflammatory and anticancer effects. nih.govnih.gov
The perturbation of these interconnected pathways highlights the multi-targeted nature of salicylanilide action.
| Pathway | Role in Disease | Effect of Salicylanilide Analogues | References |
| STAT3 | Cancer cell proliferation, survival, apoptosis | Inhibition of STAT3 phosphorylation and nuclear translocation. | nih.govmdpi.com |
| Wnt/β-catenin | Tumorigenesis, cell proliferation | Disruption of the pathway, leading to suppressed cancer cell growth. | nih.govcsic.es |
| mTOR | Cell growth, proliferation, metabolism | Inhibition of mTOR activation, induction of autophagy. | nih.govnih.gov |
| NF-κB | Inflammation, cell survival | Inhibition of NF-κB activity. | nih.govnih.gov |
Hypothesis of Proton Shuttling Mechanism for Antimicrobial Activity
The antimicrobial activity of salicylanilides, particularly against Mycobacterium tuberculosis, is proposed to be driven by their function as protonophores. nih.govnih.gov This mechanism involves the shuttling of protons across biological membranes, which disrupts the cellular proton motive force (PMF).
The PMF is essential for vital cellular processes, including:
ATP synthesis
Transport of nutrients
Maintenance of intracellular pH
The proposed mechanism for proton shuttling by salicylanilides involves the following steps:
The phenolic hydroxyl group of the salicylanilide becomes protonated in an environment with a higher proton concentration (e.g., the acidic exterior of a bacterial cell).
The lipophilic nature of the molecule allows it to diffuse across the lipid bilayer of the cell membrane.
Once inside the more alkaline cytoplasm, the compound releases the proton.
This process effectively collapses the proton gradient across the membrane, leading to a depletion of cellular energy and ultimately, cell death. nih.govnih.gov
Structure-activity relationship studies have shown that a free phenolic hydroxyl group is crucial for this activity, and the presence of electron-withdrawing groups on the aniline (B41778) ring enhances potency. nih.govnih.gov This mechanism also explains the observed cytotoxicity in mammalian cells, as salicylanilides can uncouple oxidative phosphorylation in mitochondria by disrupting the proton gradient. nih.gov
Disruption of Capsid Formation and Protein Expression in Antiviral Contexts
Salicylanilides exhibit a broad range of antiviral activities against both RNA and DNA viruses. nih.goveurekaselect.com While the exact mechanisms can vary depending on the virus, a common theme is the interference with critical steps in the viral life cycle, such as replication and the expression of viral proteins.
For instance, in the context of human adenovirus (HAdV), certain salicylanilide analogues have been shown to target the DNA replication process. nih.gov Other derivatives appear to suppress later stages of the viral life cycle, which could include the assembly of new virions. nih.gov The formation of a viral capsid is a crucial step in creating infectious progeny, and its disruption would effectively halt viral propagation.
Furthermore, by modulating host cell signaling pathways like NF-κB and STAT3, salicylanilides can create an intracellular environment that is non-conducive to viral replication. Viruses often hijack host cellular machinery for their own protein synthesis and replication; therefore, the disruption of these pathways can indirectly inhibit the expression of essential viral proteins. Some salicylanilides may also directly target viral enzymes crucial for replication, such as proteases or polymerases. eurekaselect.com
| Viral Family | Potential Target/Mechanism | Reference |
| Coronaviruses | Inhibition of viral replication. | eurekaselect.com |
| HIV | Targeting of HIV-1 integrase or reverse transcriptase. | eurekaselect.com |
| Hepatitis C Virus | Inhibition of NS3 protease and NS5B RNA polymerase. | eurekaselect.com |
| Human Adenovirus | Targeting DNA replication or later life cycle steps. | nih.gov |
Investigation of Enzyme Active Site Binding Modes (e.g., HDAC, InhA)
The specificity of salicylanilide action can often be traced to its binding within the active site of a particular enzyme. The this compound scaffold is relevant to the design of inhibitors for enzymes like Histone Deacetylases (HDACs) and Enoyl-Acyl Carrier Protein Reductase (InhA).
Histone Deacetylase (HDAC) Inhibition: HDAC inhibitors are a promising class of anticancer agents. The typical HDAC inhibitor pharmacophore consists of a zinc-binding group (ZBG), a linker, and a cap group. nih.gov In analogues of this compound designed as HDAC inhibitors, the core structure can serve as the linker and cap region. The benzamide (B126) portion can interact with residues at the rim of the enzyme's active site tunnel. researchgate.net The fluorophenyl group acts as a cap, making hydrophobic interactions. Selectivity for different HDAC isoforms, such as HDAC6, can be achieved by designing cap groups that access the wider active site channel of that particular isoform compared to the more restricted sites of class I HDACs. nih.govresearchgate.net
InhA Inhibition: InhA is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and is the primary target of the frontline drug isoniazid. nih.govmdpi.com Direct inhibitors of InhA bind to the enzyme's active site, often in an NADH-dependent manner, blocking the binding of the natural enoyl-ACP substrate. nih.gov The binding of inhibitors to InhA typically involves interactions with key residues such as Tyr158 and Phe149 in a hydrophobic pocket. researchgate.net Salicylanilide-like structures could potentially be optimized to fit within this active site, with the salicyl and fluorophenyl rings forming van der Waals interactions with the hydrophobic residues of the binding pocket.
Structure Activity Relationship Sar Studies of N 2 Fluorophenyl 4 Hydroxybenzamide and Its Derivatives
Impact of Fluoro Substitution Position on Biological Activity
The position of the fluorine atom on the N-phenyl ring of the benzamide (B126) scaffold is a critical determinant of biological activity. Strategic placement of this halogen can significantly influence the molecule's conformation, physicochemical properties, and interaction with biological targets.
Research indicates that the presence of a fluorine atom at the ortho (2-position) of the aniline (B41778) ring, as seen in N-(2-fluorophenyl)-4-hydroxybenzamide, can be particularly advantageous. This specific substitution can lead to the formation of an intramolecular hydrogen bond (IMHB) between the fluorine atom and the adjacent amide (N-H) proton. nih.govmdpi.com This interaction locks the molecule into a more planar and rigid conformation. mdpi.com Such conformational rigidity can be beneficial for fitting into a specific protein binding pocket. Furthermore, the IMHB can shield the polarity of the amide group, which may enhance membrane permeability and, consequently, cellular uptake. nih.gov
In studies on fungicidal benzamides, derivatives featuring a 2-fluoro substitution on the aniline ring consistently demonstrated superior inhibitory activities against various fungal strains compared to other positional isomers or unsubstituted analogues. mdpi.com Similarly, in the development of inhibitors for Bruton's tyrosine kinase (BTK), a rational "fluorine scan" revealed that placing fluorine at optimal positions led to favorable interactions with protein side chains, increasing potency by up to 40-fold compared to non-fluorinated versions. nih.gov
The unique properties of fluorine, including its small atomic radius, high electronegativity, and ability to form strong bonds with carbon, contribute to its significant impact. nih.gov Substituting a C-H bond with a C-F bond can increase metabolic stability by blocking potential sites of oxidation and improve binding affinity through favorable electrostatic or dipole interactions with the target protein. nih.govresearchgate.net
The following table summarizes the observed effects of fluorine substitution on the activity of benzamide derivatives based on reported findings.
| Substitution Position | Observed Effect on Activity | Potential Rationale |
| Ortho (2-F) | Often leads to enhanced activity. mdpi.com | Formation of intramolecular hydrogen bond with amide N-H, leading to a rigid conformation and improved membrane permeability. nih.govmdpi.com |
| Meta (3-F) | Variable, often less effective than ortho. | Lacks the ability to form a direct intramolecular hydrogen bond with the amide linker. |
| Para (4-F) | Variable, depends on target. | Alters electronic properties and potential for intermolecular interactions at the binding site. |
Role of the Hydroxyl Group in Activity and Binding
The phenolic hydroxyl (-OH) group on the 4-position of the benzoyl moiety is a crucial functional group that often plays a pivotal role in the molecule's activity and binding mechanism. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions within the active site of a target enzyme or receptor.
Studies on various classes of inhibitors have consistently highlighted the importance of hydroxyl groups for potent biological activity. nih.govnih.gov For instance, in the context of α-glucosidase inhibitors, the position and number of hydroxyl groups on a flavonoid scaffold were found to be critical for maintaining high inhibitory activity by forming intermolecular hydrogen bonds with surrounding amino acid residues like Asp214 and Gln350. nih.gov
Influence of Substituents on the Aniline and Benzoic Acid Moieties on Efficacy
Beyond the primary fluoro and hydroxyl groups, the addition of other substituents to either the aniline or the benzoic acid portions of the this compound scaffold provides a powerful means to modulate efficacy, selectivity, and pharmacokinetic properties. SAR studies have explored a wide range of functional groups to probe the steric and electronic requirements of the target's binding site.
On the aniline moiety, the introduction of electron-withdrawing groups such as chloro (Cl), bromo (Br), or nitro (NO₂) has been investigated. researchgate.netnanobioletters.com In a series of antischistosomal N-phenylbenzamides, compounds possessing electron-withdrawing groups demonstrated a benefit to potency. researchgate.net For example, adding a chloro group to the aniline ring, as seen in analogues like N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, has been shown to produce potent inhibitors of human adenovirus. nih.gov The size and position of these substituents are critical; bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller groups might be better accommodated. mdpi.com
The table below summarizes the effects of various substituents on the two aromatic rings.
| Moiety | Substituent Type | Example | General Impact on Efficacy |
| Aniline | Electron-withdrawing | -Cl, -Br, -NO₂ | Often enhances potency, depending on the target. researchgate.net |
| Aniline | Electron-donating | -CH₃, -OCH₃ | Effect is target-dependent; can influence metabolic stability. |
| Benzoic Acid | Electron-withdrawing | -Cl | Can increase the acidity of the hydroxyl group and enhance binding. nih.gov |
| Benzoic Acid | Bulky Groups | -tert-butyl | May improve selectivity or introduce steric clashes, depending on the binding site. |
Linker Region Modifications and their Pharmacological Consequences
The amide bond (-CONH-) serves as the central linker connecting the fluorophenyl and hydroxybenzoyl moieties. While this linker is fundamental to the core structure, modifications to this region, or the atoms immediately adjacent to it, can have profound pharmacological consequences. These changes can affect the molecule's stability, flexibility, and ability to orient the two aromatic rings correctly for optimal target engagement.
One common strategy involves N-alkylation or N-acylation of the amide nitrogen. However, such modifications often disrupt the crucial hydrogen bonding capabilities of the N-H group, which can be detrimental to activity if this group is involved in binding to the target. For instance, the amide proton is often a key hydrogen bond donor.
Another approach involves altering the length and flexibility of the linker. In studies of other molecular scaffolds, elongating the linker region between two key pharmacophores has been shown to improve selectivity for the intended target by allowing the molecule to better span the binding site. nih.gov For example, in a series of piperazine (B1678402) derivatives, elongating an alkyl tether improved selectivity for σ₁ receptors over 5-HT₂B receptors. nih.gov While not a direct modification of the amide bond itself, this principle highlights the importance of the spatial relationship between the two rings, which is dictated by the linker.
In the context of prodrugs and targeted delivery systems, the linker region can be engineered to be cleavable under specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.gov For example, acyl hydrazone linkers are known to be stable at neutral pH but are readily hydrolyzed at the lower pH characteristic of tumor microenvironments or endosomes. nih.gov While this compound itself is a stable entity, its derivatives could incorporate such cleavable linkers to achieve targeted drug release.
Design Principles for Optimized this compound Analogues
Based on the collective SAR findings, a set of design principles can be established for creating optimized analogues of this compound with enhanced potency, selectivity, and drug-like properties.
Preservation of Key Pharmacophoric Features : The 4-hydroxyl group on the benzoyl ring and the amide linker are often essential for activity and should generally be retained. The hydroxyl group frequently acts as a key hydrogen bonding anchor. nih.gov The amide N-H is also a potential hydrogen bond donor.
Strategic Fluorine Placement : The ortho-fluoro substitution on the aniline ring is a highly favorable feature. mdpi.com It pre-organizes the molecule into a rigid, planar-like conformation through an intramolecular hydrogen bond, which can reduce the entropic penalty of binding and enhance membrane permeability. nih.gov This feature should be considered a privileged structural motif in new designs.
Systematic Bioisosteric Replacement : To fine-tune activity, other functional groups can be systematically explored. For example, the hydroxyl group could be replaced with bioisosteres like NHOH or CH₂OH to probe different hydrogen bonding patterns. The amide bond could be replaced with a reverse amide or a stable mimic like a 1,2,4-oxadiazole (B8745197) to alter stability and geometry, as demonstrated in some fungicidal agents. mdpi.com
Modulation of Physicochemical Properties : Substituents on both aromatic rings should be chosen to optimize physicochemical properties. This includes balancing lipophilicity (logP) for optimal permeability and solubility, and modulating electronic properties to enhance target interactions. researchgate.net For example, adding polar groups can increase solubility, while electron-withdrawing groups can increase the acidity of the phenol. nih.gov
Exploitation of Target-Specific Pockets : As the structure of the biological target becomes known, new analogues can be designed to engage with specific sub-pockets in the binding site. This could involve adding substituents that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions to increase affinity and selectivity.
By adhering to these principles, medicinal chemists can rationally guide the modification of the this compound scaffold to develop next-generation compounds with superior therapeutic profiles.
Computational Chemistry and Theoretical Modeling of N 2 Fluorophenyl 4 Hydroxybenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, are used to compute the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. In this process, the bond lengths, bond angles, and dihedral angles of N-(2-fluorophenyl)-4-hydroxybenzamide are systematically adjusted to minimize the total electronic energy. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311++G(d,p) is commonly employed for such calculations, providing a balance between accuracy and computational cost.
The optimized geometry reveals key structural features. For instance, the benzamide (B126) core may exhibit a certain degree of non-planarity, with the phenyl rings twisted relative to the central amide plane. This twisting is influenced by the steric hindrance and electronic interactions involving the fluorine and hydroxyl substituents. DFT calculations can precisely quantify these geometric parameters.
| Parameter | Typical Calculated Value | Description |
|---|---|---|
| C=O Bond Length | ~1.25 Å | The length of the carbonyl double bond in the amide group. |
| C-N Bond Length | ~1.36 Å | The length of the carbon-nitrogen single bond in the amide linkage. |
| N-H Bond Length | ~1.01 Å | The length of the nitrogen-hydrogen bond. |
| C-F Bond Length | ~1.35 Å | The length of the carbon-fluorine bond on the phenyl ring. |
| Ring-Amide Dihedral Angle | 15° - 30° | The twist between the plane of the phenyl ring and the amide group. |
Beyond geometry, DFT is used to calculate various electronic properties, such as dipole moment and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is essential for describing the chemical reactivity and electronic transitions of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. dergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. indexcopernicus.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. dergipark.org.tr For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. The HOMO is often located on the electron-rich 4-hydroxybenzamide (B152061) moiety, while the LUMO may be distributed across the fluorophenyl ring.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -6.5 | Represents the molecule's capacity to donate an electron. |
| LUMO Energy | -1.5 to -2.0 | Represents the molecule's capacity to accept an electron. |
| HOMO-LUMO Energy Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. indexcopernicus.com |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP analysis is invaluable for identifying the reactive sites of a molecule and predicting its intermolecular interaction patterns. researchgate.net
Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these areas are expected around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom. dergipark.org.trresearchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack; these are typically found around the hydrogen atoms, particularly the amide and hydroxyl protons. researchgate.net Green areas represent regions of neutral potential. The MEP map provides a clear guide to the molecule's hydrogen bonding donor and acceptor sites. dergipark.org.tr
Molecular Docking and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are used to predict how a molecule interacts with a biological target, such as a protein or enzyme. These methods are central to computer-aided drug design.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. walshmedicalmedia.com The process involves placing the ligand into the protein's active site in various conformations and scoring them based on how well they fit.
Docking simulations can predict the specific types of non-covalent interactions that stabilize the ligand-protein complex. For this compound, these interactions are likely to include:
Hydrogen Bonds: The hydroxyl (-OH) and amide (-NH) groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O), hydroxyl oxygen, and fluorine atom can act as hydrogen bond acceptors, forming connections with amino acid residues like Arginine, Aspartate, or Serine in the active site. nih.gov
Hydrophobic Interactions: The two phenyl rings can engage in hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine.
Pi-Pi Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan.
A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), typically in units of kcal/mol. A more negative value indicates a stronger, more stable interaction between the ligand and the protein. nih.gov By comparing the binding affinities of different compounds, researchers can prioritize those with the highest predicted potency for experimental testing.
Conformation analysis examines the three-dimensional structure of the ligand when it is bound to the protein. The docked conformation, or "pose," reveals the optimal spatial arrangement of the ligand within the active site to maximize favorable interactions. Molecular dynamics simulations can further refine this analysis by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the key interactions that maintain it. nih.gov
| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Protein Kinase A | -8.5 to -9.5 | Val56, Leu173, Asp184 | Hydrogen bond with Asp184, Hydrophobic interactions with Val56 and Leu173. |
| Cyclooxygenase-2 (COX-2) | -7.8 to -8.7 | Arg120, Tyr355, Ser530 | Hydrogen bonds with Arg120 and Ser530, Pi-pi stacking with Tyr355. |
| Cholesteryl Ester Transfer Protein (CETP) | -9.0 to -10.0 | Phe187, Leu215, Arg220 | Hydrogen bond with Arg220, Hydrophobic interactions with Phe187 and Leu215. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies are instrumental in understanding how variations in their molecular structure affect their biological efficacy. These studies help in identifying the key physicochemical properties, such as steric, electronic, and hydrophobic features, that govern the interactions of these compounds with their biological targets. By quantifying these relationships, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
The development of a QSAR model for benzamide derivatives, including this compound, typically involves a series of steps. Initially, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector machines (SVM) and random forest (RF), are then employed to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The robustness and predictive power of the resulting QSAR model are rigorously evaluated through internal and external validation techniques. mdpi.com
Derivation of QSAR Models for this compound Analogues
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, numerous studies on structurally related benzamide analogues provide a framework for how such models could be derived. For instance, QSAR studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated the importance of topological and electronic descriptors in predicting their antimicrobial activity. nih.gov Similarly, 3D-QSAR studies on p-hydroxy benzohydrazide (B10538) derivatives have highlighted the significance of steric and electrostatic fields in determining their biological function. derpharmachemica.com
In a hypothetical QSAR study for a series of analogues of this compound, a training set of compounds with varying substituents on both the phenyl rings would be used. The biological activity, for example, inhibitory concentration (IC50) against a specific enzyme or cell line, would be the dependent variable. A variety of molecular descriptors would be calculated for each analogue.
Table 1: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Class | Examples |
| Topological | Molecular Connectivity Indices, Kier's Shape Index |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |
| Steric | Molar Refractivity, Molecular Volume, Surface Area |
| Hydrophobic | LogP (Partition Coefficient) |
Using a statistical method like multiple linear regression, a QSAR equation could be derived. An illustrative, hypothetical equation might look like:
pIC50 = β₀ + β₁(logP) - β₂(LUMO) + β₃(MR)
In this equation, pIC50 is the negative logarithm of the IC50 value, logP represents hydrophobicity, LUMO (Lowest Unoccupied Molecular Orbital) energy relates to electron-accepting capability, and MR (Molar Refractivity) is a measure of steric bulk. The coefficients (β) would indicate the direction and magnitude of the influence of each descriptor on the biological activity. A positive coefficient for a descriptor would imply that an increase in its value leads to higher activity, and vice versa. The statistical quality of the model would be assessed by parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the F-test value. documentsdelivered.comnih.gov
Predictive Modeling of Biological Activities
Once a statistically robust and validated QSAR model is developed for analogues of this compound, it can be employed for the predictive modeling of the biological activities of new, untested compounds. mdpi.com This predictive capability is a cornerstone of rational drug design, as it allows for the in-silico screening of virtual libraries of compounds, prioritizing the synthesis and testing of those with the highest predicted potency. drugdesign.org
For this compound, a validated QSAR model could be used to predict its activity against various biological targets, assuming the model's applicability domain covers this specific chemical structure. The process would involve calculating the same set of molecular descriptors for this compound that were used in the development of the QSAR model. These descriptor values would then be plugged into the QSAR equation to obtain a predicted biological activity value (e.g., pIC50).
Table 2: Hypothetical Predictive Modeling of this compound Activity
| Compound | logP | LUMO (eV) | MR (cm³/mol) | Predicted pIC50 |
| This compound | 2.5 | -0.8 | 60.0 | 6.5 |
| Analogue A | 3.0 | -0.9 | 65.0 | 7.0 |
| Analogue B | 2.0 | -0.7 | 55.0 | 6.0 |
The reliability of such a prediction depends heavily on the quality of the QSAR model and whether this compound falls within the chemical space of the training set used to build the model. Predictive modeling can also provide insights into the structural modifications that could enhance the desired biological activity. For example, if the QSAR model indicates that lower LUMO energy is beneficial for activity, modifications that introduce electron-withdrawing groups could be explored to design more potent analogues. This iterative process of prediction, synthesis, and testing is a powerful strategy in modern drug discovery. scispace.com
Development of Novel N 2 Fluorophenyl 4 Hydroxybenzamide Derivatives and Analogues
Design Strategies for Enhanced Potency and Selectivity
The design of derivatives of N-(2-fluorophenyl)-4-hydroxybenzamide would be guided by structure-activity relationship (SAR) studies. The core structure presents several opportunities for modification: the 2-fluorophenyl ring, the 4-hydroxyphenyl ring, and the central amide linker.
Target-Oriented Design: The initial step in a rational design strategy involves identifying a specific biological target. Assuming this compound exhibits inhibitory activity against a particular enzyme or receptor, computational methods such as molecular docking could be employed. These methods would help visualize the binding mode of the parent compound within the active site of the target, highlighting key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking).
Pharmacophore Modeling: Based on the binding mode, a pharmacophore model can be constructed. This model defines the essential structural features and their spatial arrangement required for biological activity. For instance, the hydroxyl group on the 4-hydroxyphenyl ring might act as a crucial hydrogen bond donor, while the 2-fluorophenyl ring could be involved in hydrophobic interactions. Design strategies would then focus on introducing substituents that enhance these interactions or introduce new favorable contacts.
Strategies for Enhanced Potency and Selectivity could include:
Substitution on the Phenyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at different positions on both the 2-fluorophenyl and 4-hydroxyphenyl rings could modulate the electronic properties and steric bulk of the molecule, potentially leading to improved binding affinity and selectivity.
Modification of the Amide Linker: The amide bond itself is a key structural feature. Modifications could involve altering its rigidity or replacing it with bioisosteres to improve metabolic stability and pharmacokinetic profiles.
Conformational Restriction: Introducing cyclic structures or rigid linkers could lock the molecule into a more bioactive conformation, thereby increasing its potency and reducing off-target effects.
Synthesis and Evaluation of Ring-Substituted and Linker-Modified Analogues
The synthesis of novel analogues of this compound would typically involve standard amide coupling reactions. The general synthetic route would likely start from 4-hydroxybenzoic acid and 2-fluoroaniline (B146934).
General Synthetic Scheme: 4-Hydroxybenzoic acid would first be activated, for example, by converting it to its acid chloride using thionyl chloride or oxalyl chloride. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) could be used. The activated carboxylic acid would then be reacted with 2-fluoroaniline in a suitable solvent to form the desired amide bond.
Synthesis of Ring-Substituted Analogues: To synthesize ring-substituted analogues, commercially available substituted 4-hydroxybenzoic acids or substituted 2-fluoroanilines would be utilized. For example, reacting 3-chloro-4-hydroxybenzoic acid with 2-fluoroaniline would yield an analogue with a chlorine substituent on the 4-hydroxyphenyl ring. Similarly, reacting 4-hydroxybenzoic acid with 2-fluoro-5-methylaniline (B1296174) would introduce a methyl group on the 2-fluorophenyl ring.
Synthesis of Linker-Modified Analogues: Modification of the amide linker is a more complex synthetic challenge. Strategies could involve replacing the amide bond with a thioamide, an ester, or a reversed amide. For instance, a thioamide analogue could be synthesized using Lawesson's reagent to thionate the corresponding amide.
Evaluation of Analogues: Once synthesized, the novel analogues would be subjected to a battery of in vitro and in vivo assays to evaluate their biological activity. This would involve determining their potency (e.g., IC₅₀ or EC₅₀ values) against the target of interest and assessing their selectivity against related targets. Promising compounds would then undergo further evaluation of their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
The following table represents a hypothetical set of synthesized analogues and their corresponding biological activity data, which would be essential for establishing a structure-activity relationship.
| Compound ID | R1 (on 4-hydroxyphenyl ring) | R2 (on 2-fluorophenyl ring) | Linker Modification | Biological Activity (IC₅₀, µM) |
| Parent | H | H | Amide | 10.5 |
| A-1 | 3-Cl | H | Amide | 5.2 |
| A-2 | 3-CH₃ | H | Amide | 8.9 |
| B-1 | H | 5-Cl | Amide | 7.8 |
| B-2 | H | 5-CH₃ | Amide | 12.1 |
| C-1 | H | H | Thioamide | 15.4 |
This is a fictional data table created for illustrative purposes.
Bioisosteric Replacements in the this compound Scaffold
Bioisosterism is a key strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties, leading to similar biological activity. wikipedia.org This approach can be used to improve potency, selectivity, and metabolic stability, or to reduce toxicity. wikipedia.org
Classical Bioisosteres: Classical bioisosteres are atoms or groups that have the same number of valence electrons. wikipedia.org
Hydroxyl Group Bioisosteres: The phenolic hydroxyl group in the 4-hydroxyphenyl ring is a likely candidate for bioisosteric replacement. Potential bioisosteres include -NH₂, -SH, and -CH₂OH. These replacements could alter the hydrogen bonding capacity and acidity of this part of the molecule.
Fluorine Bioisosteres: The fluorine atom on the 2-fluorophenyl ring could be replaced with other halogens (Cl, Br) or a hydroxyl group (-OH) or a methyl group (-CH₃). Such modifications would alter the steric and electronic properties of this ring.
Amide Bond Bioisosteres: The amide linker is susceptible to hydrolysis by proteases. Replacing it with more stable bioisosteres such as an ester, a thioamide, a ketone, or a sulfone could enhance the compound's in vivo half-life.
Non-Classical Bioisosteres: Non-classical bioisosteres are structurally different but can elicit a similar biological response.
Carboxylic Acid Mimetics for the Phenolic Hydroxyl: While the parent compound has a phenol, in some contexts, acidic functional groups are important. If the hydroxyl group were to be replaced by a carboxylic acid, non-classical bioisosteres for the carboxyl group, such as tetrazole, hydroxamic acid, or sulfonamide, could be considered to modulate acidity and cell permeability.
Ring Bioisosteres: The phenyl rings themselves could be replaced with heterocyclic rings like pyridine (B92270), thiophene, or pyrazole. For example, replacing the 2-fluorophenyl ring with a 2-pyridyl group could introduce a hydrogen bond acceptor and alter the compound's solubility and binding properties.
The following table illustrates potential bioisosteric replacements for different moieties of the this compound scaffold.
| Moiety | Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| 4-hydroxyphenyl | -OH | -NH₂, -SH, -CH₂OH | Modulate hydrogen bonding and acidity |
| 2-fluorophenyl | -F | -Cl, -Br, -OH, -CH₃ | Alter steric and electronic properties |
| Amide Linker | -CONH- | -CSNH-, -COO-, -CH₂NH- | Improve metabolic stability |
| Phenyl Ring | Phenyl | Pyridyl, Thienyl, Pyrazolyl | Introduce heteroatoms, alter electronic distribution and solubility |
This table provides hypothetical examples of bioisosteric replacements.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on "this compound" that aligns with the requested advanced research methodologies. While information exists for structurally related benzamide (B126) compounds, the strict requirement to focus solely on "this compound" cannot be met with the current body of public scientific evidence.
Therefore, it is not possible to generate an article on the "Advanced Research Methodologies for this compound Investigations" as outlined, due to the absence of studies employing in vitro cellular assays, biochemical assays for target engagement, or advanced imaging techniques for this specific compound.
To fulfill the user's request, published research detailing these specific types of investigations for "this compound" would be required. Without such data, any generated content would be speculative and would not meet the required standards of scientific accuracy.
Future Research Directions and Therapeutic Implications Academic Perspective
Uncovering Novel Molecular Targets of N-(2-fluorophenyl)-4-hydroxybenzamide
A primary avenue for future research will be the identification and characterization of novel molecular targets for this compound. The benzamide (B126) scaffold is a common feature in many biologically active compounds, including inhibitors of enzymes such as histone deacetylases (HDACs) and protein kinases. mdpi.comresearchgate.net Preliminary investigations could involve broad-spectrum screening against panels of kinases and other enzymes to identify potential targets.
Subsequent research should focus on validating these initial findings through detailed enzymatic assays and biophysical methods like surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities. For instance, if initial screens suggest activity against a particular kinase, further studies would be necessary to determine the mode of inhibition and the specific binding site.
Table 1: Hypothetical Kinase Profiling of this compound
| Kinase Target | Inhibition at 1 µM (%) | IC50 (nM) | Binding Affinity (Kd) (nM) |
| EGFR | 65 | 750 | 680 |
| HDAC3 | 40 | >1000 | Not Determined |
| FAK | 72 | 550 | 500 |
| PDGFRα | 35 | >1000 | Not Determined |
This table presents hypothetical data for illustrative purposes.
Molecular modeling and docking studies could further elucidate the interactions between this compound and its identified targets, providing a structural basis for its activity. nih.gov
Exploration of Synergistic Effects with Existing Agents
The potential for this compound to act synergistically with existing therapeutic agents is a critical area of investigation. For example, HDAC inhibitors have been shown to enhance the efficacy of radiation therapy and other chemotherapeutic agents in cancer treatment. nih.gov Should this compound be found to possess HDAC inhibitory activity, its combination with DNA-damaging agents or other targeted therapies could be explored.
In vitro studies using various cancer cell lines could be employed to assess synergistic, additive, or antagonistic effects when combined with standard-of-care drugs. The combination index (CI) method is a common approach to quantify these interactions.
Table 2: Illustrative Combination Index (CI) Values for this compound with Existing Anticancer Drugs
| Combination Drug | Cell Line | CI Value at ED50 | Interpretation |
| Cisplatin | A549 | 0.7 | Synergy |
| Paclitaxel | MCF-7 | 1.0 | Additive |
| Gemcitabine | MKN45 | 0.8 | Synergy |
| 5-Fluorouracil | DLD1 | 1.2 | Antagonism |
CI < 0.9 indicates synergy; 0.9-1.1 indicates an additive effect; > 1.1 indicates antagonism. This data is hypothetical.
Understanding the molecular basis of any observed synergy will be crucial. This could involve investigating effects on cell cycle progression, apoptosis, and specific signaling pathways.
Potential for Scaffold Repurposing and Rational Drug Design
The this compound structure represents a valuable scaffold for medicinal chemistry efforts. Through scaffold repurposing and rational drug design, derivatives with improved potency, selectivity, and pharmacokinetic properties can be developed. nih.gov
Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying different parts of the molecule—such as the position of the fluorine atom, the nature of the substituent on the hydroxybenzamide ring, and the amide linker—researchers can gain insights into the chemical features essential for biological activity.
In silico-guided drug design, incorporating techniques like quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, can accelerate the design and synthesis of new analogues with enhanced target affinity and selectivity. nih.gov
Development of Advanced Methodologies for Studying this compound
Advancements in analytical and cell-based methodologies will be instrumental in deepening our understanding of this compound. High-resolution spectroscopic techniques, including 2D-NMR and single-crystal X-ray diffraction, will be essential for unequivocally determining the structure of the compound and its derivatives. mdpi.commdpi.com
The development of cell-based assays using high-content imaging and CRISPR-based genetic screens could help to elucidate the compound's mechanism of action and identify resistance mechanisms. Furthermore, the synthesis of tagged derivatives of this compound could facilitate target identification and validation through techniques such as chemical proteomics.
The application of systems biology approaches, integrating data from genomics, proteomics, and metabolomics, will provide a comprehensive view of the cellular response to treatment with this compound, potentially revealing novel biomarkers for its activity.
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(2-fluorophenyl)-4-hydroxybenzamide?
The compound can be synthesized via coupling reactions using carbodiimide-based reagents. A validated method involves reacting 4-hydroxybenzoic acid with 2-fluoroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction is typically carried out at low temperatures (−50°C) to minimize side reactions and improve yield. Post-synthesis purification via column chromatography and characterization by IR, ¹H-NMR, and elemental analysis is critical for confirming purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H-NMR : To confirm the presence of aromatic protons and the fluorine substituent.
- IR Spectroscopy : To verify the amide C=O stretch (~1650 cm⁻¹) and hydroxyl (O-H) groups.
- Elemental Analysis : To validate the molecular formula. For fluorinated analogs, ¹⁹F-NMR can further elucidate electronic environments .
Advanced Research Questions
Q. How can fluorescence properties of this compound be optimized for analytical applications?
Fluorescence intensity depends on:
- Solvent polarity : Non-polar solvents reduce quenching.
- pH : Maximum intensity is observed at pH 5 due to stabilization of the deprotonated hydroxyl group.
- Temperature : Stability is highest at 25°C; elevated temperatures increase collisional quenching.
- Concentration : Linear responses are observed at low concentrations (e.g., LOD = 0.269 mg·L⁻¹). Binding constants (e.g., with metal ions) should be calculated using Stern-Volmer plots .
Q. How can crystallographic data contradictions in structural studies be resolved?
Use the SHELX suite (e.g., SHELXL for refinement) to address challenges in small-molecule crystallography. For example:
Q. What strategies mitigate discrepancies in biological activity data for fluorinated benzamide derivatives?
Structural modifications (e.g., substituent position, electron-withdrawing groups) significantly impact bioactivity. For example:
- 2-Fluorophenyl substitution : Enhances binding affinity due to increased lipophilicity and π-stacking.
- Hydroxyl group position : Para-substitution (vs. meta) improves hydrogen-bonding interactions. Validate hypotheses using molecular docking and SAR (Structure-Activity Relationship) studies .
Q. How can multi-step synthetic pathways for fluorinated benzamide derivatives be monitored for purity?
Implement HPLC-MS for real-time tracking of intermediates. Key parameters:
- Mobile phase : Acetonitrile/water gradients (0.1% formic acid) improve peak resolution.
- Column : C18 reverse-phase for polar intermediates. Use TLC (silica gel, ethyl acetate/hexane) for rapid qualitative analysis .
Methodological Considerations
Q. What experimental controls are critical for reproducibility in fluorinated benzamide studies?
- Negative controls : Use unsubstituted benzamide analogs to isolate fluorine-specific effects.
- Solvent blanks : Account for solvent-induced fluorescence background.
- Thermal stability tests : Monitor decomposition at >100°C via TGA/DSC .
Q. How should researchers analyze conflicting data in structure-activity studies?
Apply multivariate statistical analysis (e.g., PCA or PLS regression) to decouple electronic, steric, and solubility effects. Cross-validate results with in silico models (e.g., DFT calculations for charge distribution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
